molecular formula C18H14O6 B14584398 5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate CAS No. 61234-49-9

5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate

Cat. No.: B14584398
CAS No.: 61234-49-9
M. Wt: 326.3 g/mol
InChI Key: JDSCRBBZLJIYSE-UHFFFAOYSA-N
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Description

5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate is a xanthone derivative, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which imparts unique chemical properties and biological activities to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate typically involves the acylation of 5-methyl-9-oxo-9H-xanthene-2,6-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the diacetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid: Another xanthone derivative with similar biological activities.

    5,6-Dimethylxanthone-4-acetic acid: Known for its anticancer properties and used in clinical trials.

    2-Hydroxy-6-methyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid: Exhibits antioxidant and anti-inflammatory activities.

Uniqueness

5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diacetate groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

61234-49-9

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

(6-acetyloxy-5-methyl-9-oxoxanthen-2-yl) acetate

InChI

InChI=1S/C18H14O6/c1-9-15(23-11(3)20)7-5-13-17(21)14-8-12(22-10(2)19)4-6-16(14)24-18(9)13/h4-8H,1-3H3

InChI Key

JDSCRBBZLJIYSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC3=C(C2=O)C=C(C=C3)OC(=O)C)OC(=O)C

Origin of Product

United States

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